molecular formula C18H17N3O3S2 B2966843 (E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 871015-13-3

(E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2966843
CAS RN: 871015-13-3
M. Wt: 387.47
InChI Key: IKRHETXGUZYTKC-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C18H17N3O3S2 and its molecular weight is 387.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

A study conducted by Madhavi and Sreeramya (2017) synthesized a series of compounds structurally similar to the compound . These compounds were evaluated for in vitro antioxidant properties and in vivo anti-inflammatory activities. The results indicated that compounds with phenolic substitution exhibited greater antioxidant activity. Furthermore, some of these compounds showed significant anti-inflammatory activity, comparable to the standard drug diclofenac. This research highlights the potential of structurally related compounds in therapeutic applications, particularly in the management of oxidative stress and inflammation-related conditions (Madhavi & Sreeramya, 2017).

Photophysical Properties and Synthetic Methodologies

Another study by Ershov et al. (2019) focused on the synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, which share a structural motif with the compound of interest. This research provided insights into the reaction conditions and the spectral-fluorescent properties of the synthesized compounds. Such studies are crucial for understanding the photophysical properties of related compounds and can inform the development of materials for optoelectronic applications (Ershov et al., 2019).

Antimicrobial Activity

Research on thio-substituted ethyl nicotinate derivatives, including thieno[2,3-b]pyridines, as conducted by Gad-Elkareem, Abdel-fattah, and Elneairy (2011), explores the antimicrobial activities of these compounds. While not directly related to the specific compound , this study underscores the broader relevance of thieno[2,3-c]pyridine derivatives in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Nonlinear Optical Materials

A study by Anandan et al. (2018) on donor-acceptor substituted thiophene dyes, which share some structural similarities with the compound , investigated their nonlinear optical limiting properties. Such research indicates the potential of thiophene-based compounds in developing materials for optical communications and protective devices for optical sensors and human eyes (Anandan et al., 2018).

properties

IUPAC Name

ethyl 3-cyano-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-2-24-18(23)21-8-7-13-14(10-19)17(26-15(13)11-21)20-16(22)6-5-12-4-3-9-25-12/h3-6,9H,2,7-8,11H2,1H3,(H,20,22)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRHETXGUZYTKC-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.